N-[2-(trifluoromethoxy)phenyl]oxane-4-carboxamide
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Overview
Description
N-[2-(trifluoromethoxy)phenyl]oxane-4-carboxamide is a compound that features a trifluoromethoxy group, which is known for its unique properties such as increased stability and lipophilicity
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethoxylation reagents, which have been developed to facilitate the incorporation of the trifluoromethoxy group . The reaction conditions often require the use of volatile reagents and indirect synthetic strategies to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced trifluoromethoxylation reagents and controlled reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethoxy)phenyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N-[2-(trifluoromethoxy)phenyl]oxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and pathways.
Industry: The compound is used in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethoxy)phenyl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethoxy-containing molecules such as:
- N-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxamide
- N-(2-Trifluoromethoxy-phenyl)-oxalamide
Uniqueness
N-[2-(trifluoromethoxy)phenyl]oxane-4-carboxamide is unique due to its specific structural features and the presence of the oxane-4-carboxamide moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H14F3NO3 |
---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
N-[2-(trifluoromethoxy)phenyl]oxane-4-carboxamide |
InChI |
InChI=1S/C13H14F3NO3/c14-13(15,16)20-11-4-2-1-3-10(11)17-12(18)9-5-7-19-8-6-9/h1-4,9H,5-8H2,(H,17,18) |
InChI Key |
NQCJGMQIUQHKRB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(=O)NC2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
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